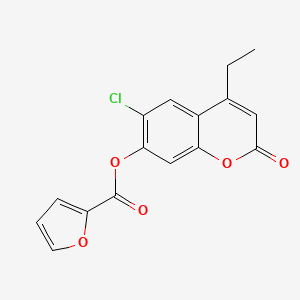![molecular formula C19H28N2O B5807848 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide is a synthetic compound that belongs to the class of opioids. It is commonly known as Sufentanil and is used in medical settings for pain management, particularly during surgical procedures. Sufentanil is a potent analgesic that is approximately 5 to 10 times more potent than fentanyl, which is another commonly used opioid.
Wirkmechanismus
Sufentanil acts on the central nervous system by binding to the mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. Sufentanil also activates the reward pathway, which can result in feelings of euphoria.
Biochemical and Physiological Effects:
Sufentanil produces a range of biochemical and physiological effects. Its primary effect is the relief of pain, which is achieved by inhibiting the transmission of pain signals. Sufentanil also produces sedation, respiratory depression, and nausea. It can also cause bradycardia, hypotension, and urinary retention.
Vorteile Und Einschränkungen Für Laborexperimente
Sufentanil has several advantages for lab experiments. It is highly potent and has a rapid onset of action, which makes it useful for studying the effects of opioids on the central nervous system. It also has a short duration of action, which allows for rapid recovery from its effects. However, its potency and rapid onset of action can make it difficult to control the dose, which can lead to respiratory depression and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of Sufentanil. One area of research is the development of new opioids that are more selective for the mu-opioid receptor, which could reduce the risk of adverse effects. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Additionally, the use of Sufentanil in combination with other drugs, such as local anesthetics, is an area of ongoing research.
Synthesemethoden
Sufentanil is synthesized by modifying fentanyl, which is a potent synthetic opioid. The synthesis involves the reaction of N-phenethyl-4-piperidone with 3-isopropenylphenyl magnesium bromide, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by acylation of the amine with 4-methylbenzoic acid chloride.
Wissenschaftliche Forschungsanwendungen
Sufentanil has been extensively studied for its analgesic properties and has been used in clinical settings for pain management. It has also been used in animal studies to investigate the mechanisms of opioid action and to study the effects of opioids on the central nervous system.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)16-7-6-8-17(13-16)19(4,5)20-18(22)21-11-9-15(3)10-12-21/h6-8,13,15H,1,9-12H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMILQYVPBMWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)